molecular formula C9H7NO4 B1320874 8-Nitro-4-chromanone CAS No. 90322-49-9

8-Nitro-4-chromanone

Cat. No. B1320874
Key on ui cas rn: 90322-49-9
M. Wt: 193.16 g/mol
InChI Key: MXMKEUBEHSMVOG-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of KNO3 (2.25 g, 22.3 mmol) in CH2SO4 (10 mL) was added dropwise to a stirred solution of 4-chromanone (225) (3.0 g, 20.2 mmol) in CH2SO4 (50 mL) at 0° C. and the mixture stirred at 0° C. for 2 h. The mixture was poured into ice/water (500 mL), stirred 30 min and the precipitate filtered. The solid was washed with water (3×10 mL) and dried. The solid was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give (i) 8-nitro-2,3-dihydro-4H-chromen-4-one (226) (369 mg, 9%) as a white solid: mp (EtOAc/pet. ether) 120-121° C.; 1H NMR δ 8.17 (dd, J=7.8, 1.8 Hz, 1H, H-7), 8.10 (dd, J=8.0, 1.8 Hz, 1H, H-5), 7.12 (dd, J=8.0, 7.8 Hz, 1H, H-6), 4.73 (dd, J=6.5, 6.4 Hz, 2H, H-2), 2.95 (br t, J=6.5 Hz, 2H, H-3). Anal. calcd for C9H7NO4: C, 56.0; H, 3.7; N, 7.3. Found: C, 56.1; H, 3.7; N, 7.3%; and (ii) 6-nitro-2,3-dihydro-4H-chromen-4-one (227) (3.17 g, 81%) as a white solid: mp (EtOAc/pet. ether) 169-171° C.; 1H NMR δ 8.78 (d, J=2.8 Hz, 1H, H-5), 8.32 (dd, J=9.1, 2.8 Hz, 1H, H-7), 7.11 (d, J=9.1 Hz, 1H, H-8), 4.67 (dd, J=6.6, 6.4 Hz, 2H, H-2), 2.91 (dd, J=6.6, 6.4 Hz, 2H, H-3); 13C NMR δ 189.4, 165.7, 142.1, 130.3, 123.7, 120.8, 119.3, 67.6, 37.1. Anal. calcd for C9H7NO4: C, 56.0; H, 3.7; N, 7.3. Found: C, 56.1; H, 3.7; N, 7.4%.
Name
KNO3
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
CH2SO4
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH2SO4
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[O:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[CH2:8][CH2:7]1>>[N+:1]([C:14]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:15]=1[O:6][CH2:7][CH2:8][C:9]2=[O:16])([O-:4])=[O:2] |f:0.1|

Inputs

Step One
Name
KNO3
Quantity
2.25 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
CH2SO4
Quantity
10 mL
Type
solvent
Smiles
Name
CH2SO4
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
The solid was washed with water (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was purified by chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/pet. ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C(CCOC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 369 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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